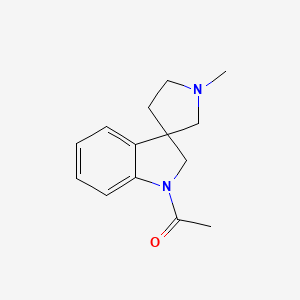
1-Acetyl-1'-methylspiro(indoline-3,3'-pyrrolidine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acetyl-1’-methylspiro(indoline-3,3’-pyrrolidine) is a spirocyclic compound that features a unique structure combining an indoline and a pyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetyl-1’-methylspiro(indoline-3,3’-pyrrolidine) typically involves a three-component one-pot reaction. This method includes the 1,3-dipolar cycloaddition of azomethine ylides, which are generated in situ from the condensation of isatins with sarcosine, and a dipolarophile such as trans-1,2-dibenzoylethylene . This reaction is carried out under conventional heating and provides high regioselectivity and stereoselectivity, yielding the desired spirocyclic compound in good to excellent yields .
Industrial Production Methods: While specific industrial production methods for 1-Acetyl-1’-methylspiro(indoline-3,3’-pyrrolidine) are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for scalability, such as temperature control, solvent selection, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Acetyl-1’-methylspiro(indoline-3,3’-pyrrolidine) can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-Acetyl-1’-methylspiro(indoline-3,3’-pyrrolidine) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It can be used in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 1-Acetyl-1’-methylspiro(indoline-3,3’-pyrrolidine) involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to bind to proteins and enzymes, potentially inhibiting their activity. This can lead to various biological effects, such as the inhibition of cancer cell growth or the disruption of bacterial cell walls .
Vergleich Mit ähnlichen Verbindungen
1-Acetyl-1’-methylspiro(indoline-3,3’-pyrrolidine) can be compared to other spirocyclic compounds, such as:
Spirooxindoles: These compounds also feature a spirocyclic structure and have similar biological activities, including anticancer and antimicrobial properties.
Spiropyrrolidines: These compounds share the pyrrolidine ring and are used in similar applications, such as medicinal chemistry and organic synthesis.
The uniqueness of 1-Acetyl-1’-methylspiro(indoline-3,3’-pyrrolidine) lies in its specific combination of an indoline and a pyrrolidine ring, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
64158-05-0 |
|---|---|
Molekularformel |
C14H18N2O |
Molekulargewicht |
230.31 g/mol |
IUPAC-Name |
1-(1'-methylspiro[2H-indole-3,3'-pyrrolidine]-1-yl)ethanone |
InChI |
InChI=1S/C14H18N2O/c1-11(17)16-10-14(7-8-15(2)9-14)12-5-3-4-6-13(12)16/h3-6H,7-10H2,1-2H3 |
InChI-Schlüssel |
NFKVONBKZSTPAZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1CC2(CCN(C2)C)C3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]pyrimidine](/img/structure/B14488569.png)



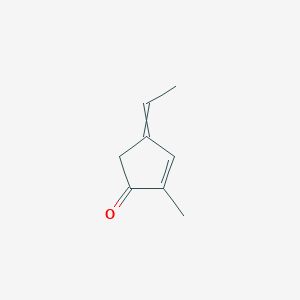
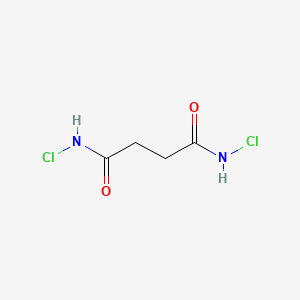

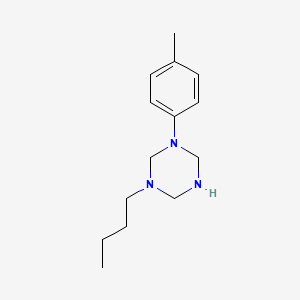
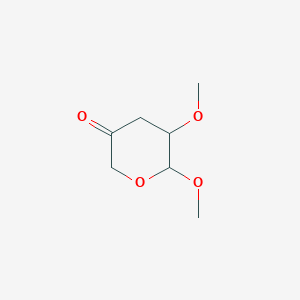
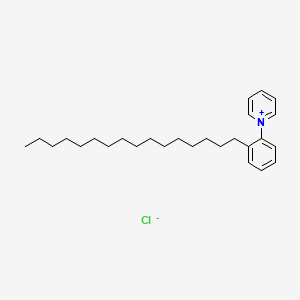
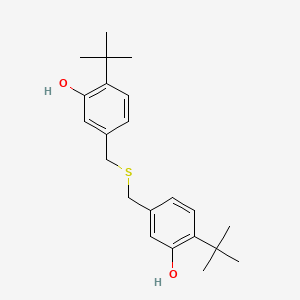
![Methyl 4-{4-[4-(trifluoromethyl)phenoxy]phenoxy}pentanoate](/img/structure/B14488623.png)
![5-[2-(Nonane-1-sulfonyl)propyl]-2H-1,3-benzodioxole](/img/structure/B14488624.png)

